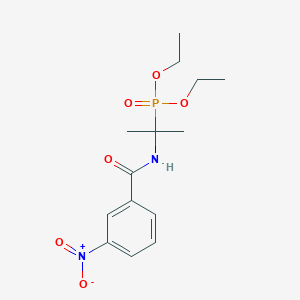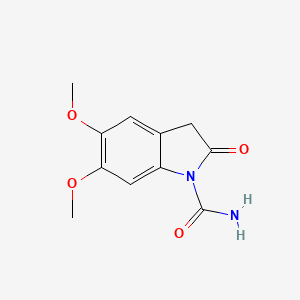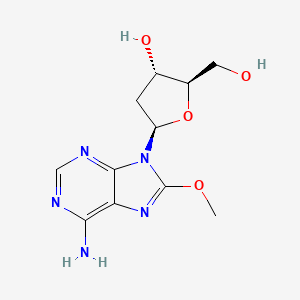![molecular formula C11H12N2O2S B8631852 3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B8631852.png)
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a morpholine ring fused to a thieno[3,2-c]pyridine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[3,2-c]pyridine derivatives with morpholine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
化学反应分析
Types of Reactions
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to various biological effects, including antitumor activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
4-Morpholinothieno[3,2-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
属性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c14-11-10-8(13-3-5-15-6-4-13)7-16-9(10)1-2-12-11/h1-2,7H,3-6H2,(H,12,14) |
InChI 键 |
ICPZACIDGAPRQL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CSC3=C2C(=O)NC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
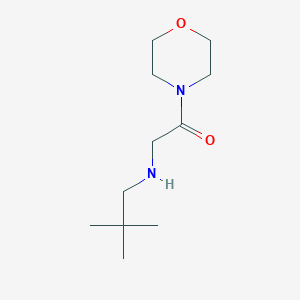
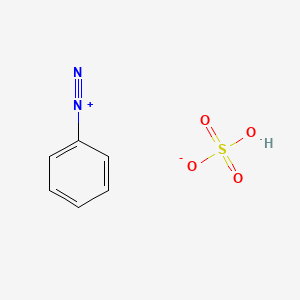
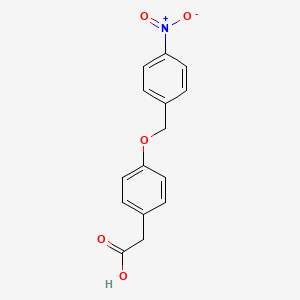
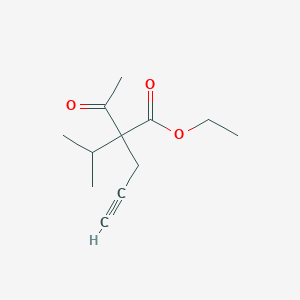
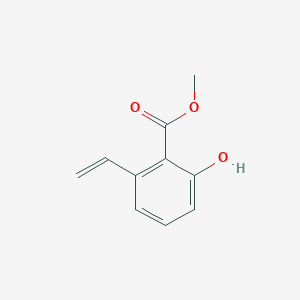
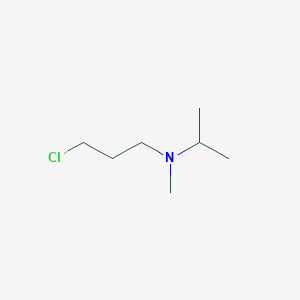
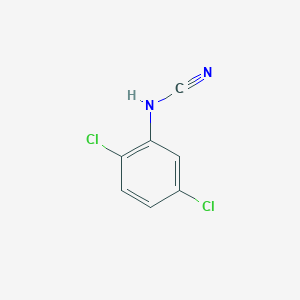
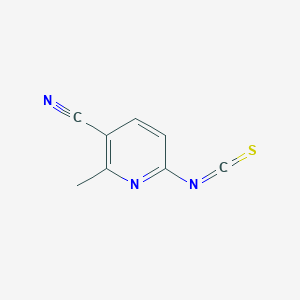
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B8631846.png)

